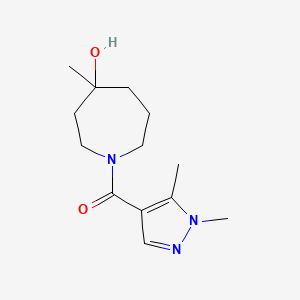![molecular formula C12H15ClN2O3 B6644995 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6644995.png)
2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid, also known as CMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPA is a derivative of pyridine and has been found to possess several biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid is not fully understood. However, it has been suggested that 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid may exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. By inhibiting COX-2, 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid may help reduce inflammation in the body.
Biochemical and Physiological Effects
2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid has been found to possess several biochemical and physiological effects. It has been shown to have anticonvulsant, anti-inflammatory, and antioxidant properties. 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid has also been found to possess antitumor activity, making it a potential candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid in lab experiments is that it is relatively easy to synthesize. Additionally, 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid has been found to be stable under a wide range of conditions, making it a useful tool for studying various biological processes. However, one limitation of using 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid. One area of research is to further elucidate its mechanism of action. This could help researchers better understand how 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid exerts its effects and could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to determine the potential applications of 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid in the treatment of various diseases, such as cancer and oxidative stress-related disorders.
Métodos De Síntesis
2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-chloro-6-methylpyridine-3-carboxylic acid with thionyl chloride to form 4-chloro-6-methylpyridine-3-carbonyl chloride. In the second step, the resulting compound is reacted with propylamine to form 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid.
Aplicaciones Científicas De Investigación
2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid has been found to have potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential use as an anticonvulsant, anti-inflammatory, and antitumor agent. 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid has also been found to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
2-[(4-chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-3-4-15(7-11(16)17)12(18)9-6-14-8(2)5-10(9)13/h5-6H,3-4,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRGHPHWLGWHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1=C(C=C(N=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6644916.png)


![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)


![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B6644941.png)

![(2S)-4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxybutanoic acid](/img/structure/B6644952.png)

![2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)
![3-[(2-Bromo-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644985.png)

